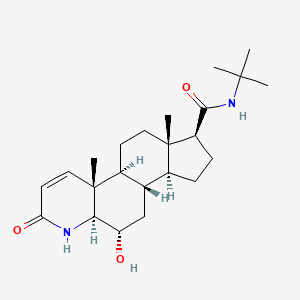

6alpha-Hydroxyfinasteride

説明

6alpha-Hydroxyfinasteride is a chemical compound with the molecular formula C23H36N2O3 . It is a metabolite of Finasteride , which is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase .

Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxyfinasteride is represented by the molecular formula C23H36N2O3 . Detailed structural analysis would require more specific data or computational modeling.

科学的研究の応用

Androgenetic Alopecia (AGA) Treatment

Scientific Field

Dermatology and Endocrinology

Application Summary

6alpha-Hydroxyfinasteride is a metabolite of Finasteride, which is used in the treatment of AGA, commonly known as male pattern baldness. Finasteride acts by inhibiting 5α-Reductase isotype II, reducing dihydrotestosterone (DHT) levels, which are implicated in the miniaturization of scalp hair follicles .

Methods of Application

Finasteride is administered orally in a dose of 1 mg daily. It’s recommended for long-term use to sustain its benefits, with periodic re-evaluation of efficacy. Discontinuation leads to a reversal of the therapeutic effect within 12 months .

Results

Long-term studies have shown that over 90% of patients on Finasteride exhibit halting of hair loss, and more than 66% experience new hair growth. The drug improves hair quality in terms of caliber, length, growth rate, duration, and pigmentation .

Benign Prostatic Hyperplasia (BPH) Management

Scientific Field

Urology

Application Summary

6alpha-Hydroxyfinasteride, through its parent compound Finasteride, is involved in the management of BPH. It reduces the systemic levels of DHT, which contributes to the enlargement of the prostate .

Methods of Application

For BPH, Finasteride is prescribed at a higher dose of 5 mg daily. It’s taken orally and is part of a long-term management plan for BPH symptoms .

Results

Patients with BPH treated with Finasteride show a decrease in prostate size and improvement in urinary symptoms such as reduced urinary frequency, urgency, and nocturia .

Proteomics Research

Scientific Field

Biochemistry and Molecular Biology

Application Summary

6alpha-Hydroxyfinasteride is used in proteomics research to study protein interactions and functions. It serves as a reference compound for understanding the metabolic pathways involving Finasteride .

Methods of Application

In proteomics, 6alpha-Hydroxyfinasteride can be used in assays to quantify enzyme activity or to identify protein targets through affinity-based methods .

Results

The use of 6alpha-Hydroxyfinasteride in proteomics has provided insights into the enzymatic processes that lead to its formation and the biological roles of 5α-Reductase .

Hyper Cross-Linked Polymers (HCPs) Synthesis

Scientific Field

Material Science and Environmental Engineering

Application Summary

6alpha-Hydroxyfinasteride could potentially be used in the synthesis of HCPs. HCPs are a class of porous materials with high surface areas, good porosity, and reusability, making them suitable for environmental pollution control and catalysis .

Methods of Application

The synthesis of HCPs typically involves Friedel-Craft reactions. 6alpha-Hydroxyfinasteride, due to its structural properties, could be used as a precursor or a crosslinker in the polymerization process .

Results

While specific data on 6alpha-Hydroxyfinasteride used in HCPs is not available, HCPs generally exhibit high thermal and chemical stability, efficient adsorption properties, and are used in applications like water treatment and gas storage .

Analytical Techniques Development

Scientific Field

Analytical Chemistry

Application Summary

6alpha-Hydroxyfinasteride is used as a reference compound in the development of analytical techniques for the quantification of Finasteride, its parent compound .

Methods of Application

Various spectrophotometric and spectrofluorimetric methods are developed using 6alpha-Hydroxyfinasteride to establish calibration curves and validate the quantification of Finasteride in biological fluids and pharmaceutical formulations .

Results

These analytical techniques enable accurate measurement of Finasteride concentrations, which is crucial for dosage accuracy and therapeutic monitoring .

Neuropharmacological Research

Scientific Field

Neuropharmacology and Behavioral Sciences

Application Summary

6alpha-Hydroxyfinasteride may be used in neuropharmacological research to study the effects of Finasteride withdrawal, as it is a metabolite of Finasteride .

Methods of Application

In animal models, Finasteride is administered and then withdrawn to observe behavioral and physiological changes. 6alpha-Hydroxyfinasteride levels can be monitored to correlate with observed effects .

Results

Research in this area aims to understand the impact of Finasteride on the central nervous system and its implications for mood and cognitive functions .

Molecular Probes in Diagnostics

Scientific Field

Diagnostic Research

Application Summary

6alpha-Hydroxyfinasteride may be used as a molecular probe in diagnostic applications. Molecular probes are compounds that bind to specific proteins or nucleic acids and are used to detect the presence of these molecules in biological samples .

Methods of Application

The compound can be tagged with a fluorescent label or other detectable markers and used in assays to identify and quantify the presence of target molecules, such as enzymes or receptors .

Results

The use of 6alpha-Hydroxyfinasteride as a molecular probe could lead to the development of new diagnostic tests for conditions related to DHT and 5α-Reductase activity .

Endocrine Disruptor Research

Scientific Field

Environmental Health and Toxicology

Application Summary

6alpha-Hydroxyfinasteride could be studied as a potential endocrine disruptor. Endocrine disruptors are chemicals that can interfere with hormone systems and cause adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife .

Methods of Application

Research involves exposing cell cultures or animal models to the compound and monitoring for changes in hormone levels, receptor binding, and gene expression related to the endocrine system .

Results

Findings from such studies could provide insights into the safety and environmental impact of Finasteride and its metabolites, including 6alpha-Hydroxyfinasteride .

Pharmacokinetics and Metabolism Studies

Scientific Field

Pharmacology

Application Summary

6alpha-Hydroxyfinasteride is important in pharmacokinetic studies to understand the metabolism and excretion of Finasteride. These studies help determine the drug’s bioavailability, half-life, and interaction with other substances .

Methods of Application

Studies typically involve administering Finasteride to subjects and then measuring the levels of 6alpha-Hydroxyfinasteride in blood, urine, or tissues over time using techniques like mass spectrometry .

Results

Such research provides valuable data on how Finasteride is processed by the body and can inform dosing regimens and predict potential drug interactions .

特性

IUPAC Name |

(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRADRJBKILTRPZ-XLGSXJLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652605 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxyfinasteride | |

CAS RN |

154387-62-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxyfinasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)